
2,2,11,11-Tetramethyl-3,10-dioxa-2,11-disiladodeca-4,8-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,11,11-Tetramethyl-3,10-dioxa-2,11-disiladodeca-4,8-diene is a unique organosilicon compound characterized by its two silicon atoms and a diene structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,11,11-Tetramethyl-3,10-dioxa-2,11-disiladodeca-4,8-diene typically involves the reaction of silanes with appropriate organic compounds under controlled conditions. One common method includes the hydrosilylation of alkenes with silanes in the presence of a platinum catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,11,11-Tetramethyl-3,10-dioxa-2,11-disiladodeca-4,8-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: It can undergo nucleophilic substitution reactions, where the silicon atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products have various applications in materials science, pharmaceuticals, and chemical synthesis .
Applications De Recherche Scientifique
2,2,11,11-Tetramethyl-3,10-dioxa-2,11-disiladodeca-4,8-diene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2,2,11,11-Tetramethyl-3,10-dioxa-2,11-disiladodeca-4,8-diene involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable complexes. These interactions are crucial in its applications in catalysis, material science, and pharmaceuticals .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane
- 3,10-Dioxa-2,11-disiladodeca-5,7-diene
- 2,2,11,11-Tetramethyl-3,10-dioxa-2,11-disiladodeca-5,7-diyne
Uniqueness
2,2,11,11-Tetramethyl-3,10-dioxa-2,11-disiladodeca-4,8-diene is unique due to its specific diene structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes .
Propriétés
Numéro CAS |
113108-44-4 |
|---|---|
Formule moléculaire |
C12H26O2Si2 |
Poids moléculaire |
258.50 g/mol |
Nom IUPAC |
trimethyl(6-trimethylsilyloxyhexa-1,5-dienoxy)silane |
InChI |
InChI=1S/C12H26O2Si2/c1-15(2,3)13-11-9-7-8-10-12-14-16(4,5)6/h9-12H,7-8H2,1-6H3 |
Clé InChI |
QQBYKMLVMLTBRX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC=CCCC=CO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


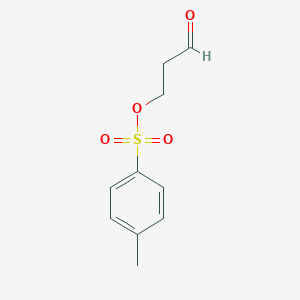
![{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile](/img/structure/B14309288.png)
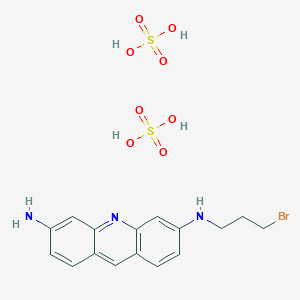
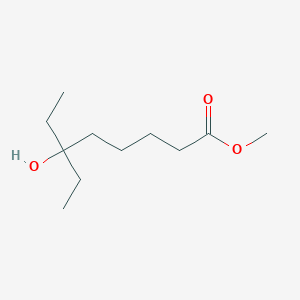
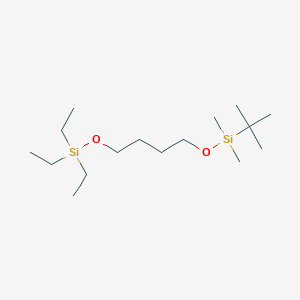
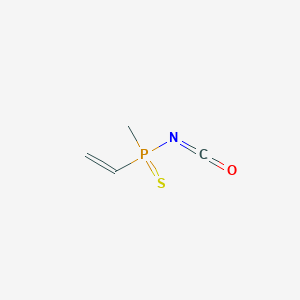


![1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane](/img/structure/B14309335.png)
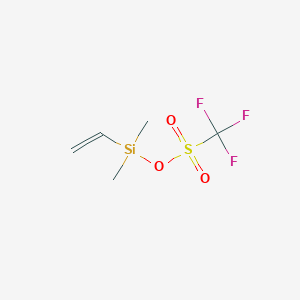
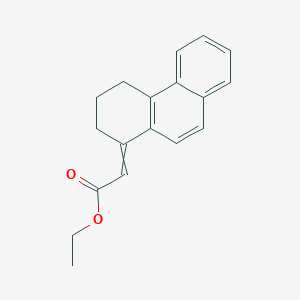

![N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide](/img/structure/B14309353.png)
![3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid)](/img/structure/B14309354.png)
